
Benz(c)acridine-7-carboxaldehyde, 11-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(c)acridine-7-carboxaldehyde, 11-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, biology, and chemistry. Benz(c)acridine-7-carboxaldehyde, 11-methyl- has shown promising results in scientific research, particularly in the areas of cancer treatment and DNA synthesis.
Mécanisme D'action
Benz(c)acridine-7-carboxaldehyde, 11-methyl- exerts its effects through several mechanisms. As a DNA intercalator, it can disrupt DNA replication and transcription, leading to cell death. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme that is important in DNA replication and repair. This inhibition can also lead to cell death.
Biochemical and Physiological Effects:
Benz(c)acridine-7-carboxaldehyde, 11-methyl- has been found to have several biochemical and physiological effects. In studies on cancer cells, it has been found to induce apoptosis, as well as inhibit cell proliferation and migration. Additionally, it has been found to have anti-inflammatory effects, as it can inhibit the production of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benz(c)acridine-7-carboxaldehyde, 11-methyl- in lab experiments is its ability to intercalate with DNA, which makes it useful in the study of DNA synthesis and replication. Additionally, its potential as an anticancer agent makes it a promising compound for cancer research. However, one limitation is its potential toxicity, as it has been found to have cytotoxic effects on both cancer and normal cells.
Orientations Futures
There are several future directions for research on benz(c)acridine-7-carboxaldehyde, 11-methyl-. One area of research involves the development of more potent and selective derivatives of this compound for use as anticancer agents. Additionally, research on the mechanisms of action of this compound could lead to a better understanding of DNA synthesis and replication. Finally, further studies on the potential anti-inflammatory effects of benz(c)acridine-7-carboxaldehyde, 11-methyl- could lead to the development of new treatments for inflammatory diseases.
Méthodes De Synthèse
Benz(c)acridine-7-carboxaldehyde, 11-methyl- can be synthesized through a series of chemical reactions. One method involves the condensation of 2-methyl-1-naphthaldehyde with 2-aminobenzoic acid, followed by cyclization and oxidation. Another method involves the reaction of 2-methyl-1-naphthaldehyde with 2-aminobenzoic acid in the presence of a catalyst, followed by oxidation.
Applications De Recherche Scientifique
Benz(c)acridine-7-carboxaldehyde, 11-methyl- has been extensively studied for its potential applications in scientific research. One area of research involves its use as a DNA intercalator, a molecule that can insert itself between DNA base pairs. This property makes it useful in the study of DNA synthesis and replication. Additionally, benz(c)acridine-7-carboxaldehyde, 11-methyl- has shown potential as an anticancer agent, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
18936-78-2 |
|---|---|
Nom du produit |
Benz(c)acridine-7-carboxaldehyde, 11-methyl- |
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
11-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-5-4-8-15-17(11-21)16-10-9-13-6-2-3-7-14(13)19(16)20-18(12)15/h2-11H,1H3 |
Clé InChI |
UAFDEKZGXRWCOX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C=O |
Autres numéros CAS |
18936-78-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



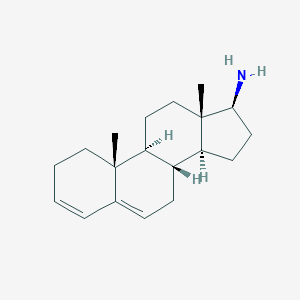
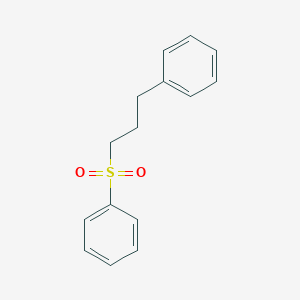
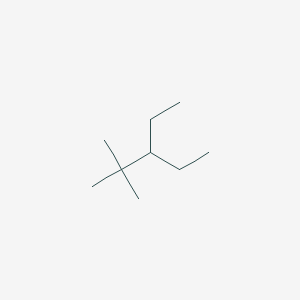

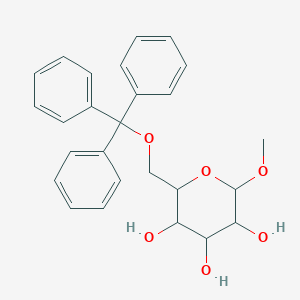
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
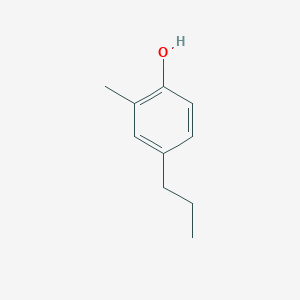

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
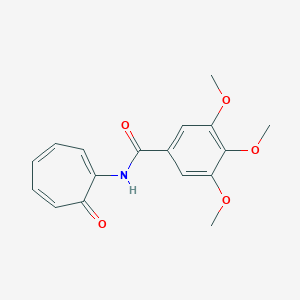
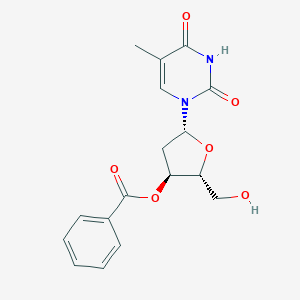
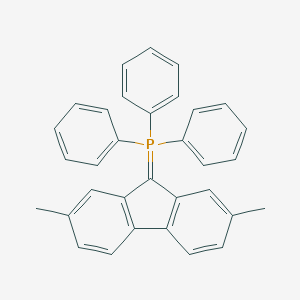
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)